1-Fluoro-4-methyl-2-pentanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-methyl-2-pentanamine Hydrochloride typically involves the fluorination of 4-methyl-2-pentanamine followed by the formation of the hydrochloride salt. The reaction conditions often require the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The hydrochloride salt formation is usually achieved by reacting the amine with hydrochloric acid in a solvent such as ethanol or water .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methyl-2-pentanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
1-Fluoro-4-methyl-2-pentanamine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-2-pentanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
4-Methyl-2-pentanamine Hydrochloride: Similar structure but lacks the fluorine atom, resulting in different reactivity and selectivity.
1-Fluoro-2-pentanamine Hydrochloride: Similar fluorinated amine but with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 1-Fluoro-4-methyl-2-pentanamine Hydrochloride is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-Fluoro-4-methyl-2-pentanamine hydrochloride, with the molecular formula C₆H₁₅ClFN and a molecular weight of 155.64 g/mol, is an aliphatic amine notable for its structural features, including a fluorine atom at the first position and a methyl group at the fourth position of the pentanamine chain. This compound is primarily studied for its potential biological activity, particularly regarding its interactions with neurotransmitter systems.
The synthesis of this compound generally involves multiple steps aimed at achieving high purity and yield. The presence of the fluorine atom is significant as it alters the compound's reactivity compared to non-fluorinated analogs, potentially enhancing its biological activity. The compound is typically available in hydrochloride salt form, which improves its solubility and stability in various applications.
Interaction with Neurotransmitter Receptors
Preliminary studies indicate that this compound interacts with neurotransmitter receptors, particularly those linked to dopamine and norepinephrine pathways. These interactions suggest potential stimulatory effects, which may have therapeutic implications.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of these related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylpentan-2-amine hydrochloride | C₆H₁₅ClN | Lacks fluorine; used as a stimulant |
1-Fluoro-2-pentanamine hydrochloride | C₅H₁₃ClFN | Fluorine at a different position; different activity |
(R)-1-Fluoro-4-methylpentan-2-amines | C₆H₁₅ClFN | Chiral variant; potential for different effects |
4-Methylpentan-2-one | C₆H₁₄O | Ketone structure; precursor for amine synthesis |
The unique substitution pattern of this compound contributes to its distinct pharmacological profile, making it a valuable subject for research in pharmacology and organic synthesis.
Case Studies and Research Findings
Recent studies have explored the locomotor effects of synthetic cathinones, which include compounds structurally related to this compound. For instance, research has shown that certain synthetic cathinones can significantly increase locomotor activity in animal models, indicating their stimulant properties. These studies often involve administering various doses and observing behavioral changes over time .
One particular study investigated the effects of synthetic cathinones on locomotor activity in mice, revealing that compounds like methcathinone produced notable increases in activity levels shortly after administration. The findings suggest that similar compounds may exhibit comparable biological effects due to their structural similarities .
Properties
Molecular Formula |
C6H15ClFN |
---|---|
Molecular Weight |
155.64 g/mol |
IUPAC Name |
1-fluoro-4-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2)3-6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H |
InChI Key |
SGESJAFDFSZNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CF)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.